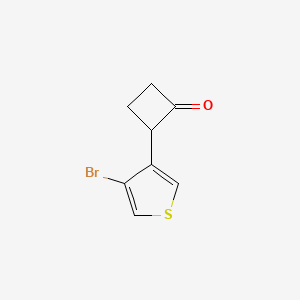

2-(4-Bromothiophen-3-yl)cyclobutan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

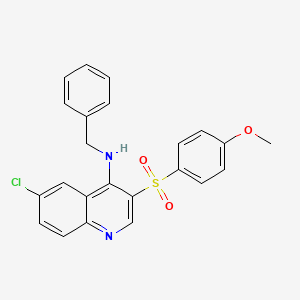

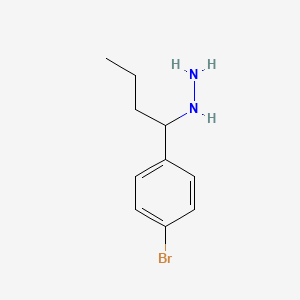

The molecular structure of “2-(4-Bromothiophen-3-yl)cyclobutan-1-one” can be represented by the Inchi Code: 1S/C8H7BrOS/c9-7-4-11-3-6(7)5-1-2-8(5)10/h3-5H,1-2H2 . The molecular weight of this compound is 231.11 .It is a liquid at room temperature and should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthetic Applications and Mechanistic Insights

Cyclobutane Derivatives Synthesis : The study by Toda and Takehira (1972) explores reactions involving bromo- and dibromo-cyclobutanones, leading to products like haloesters and carbonyl compounds through mechanisms involving ring-opening and competitive reactions with alkoxy and hydroxy anions. This research highlights the synthetic versatility of cyclobutanones in organic synthesis (Toda & Takehira, 1972).

Catalyzed Reactions for Functionalized Lactones : Matsuda, Shigeno, and Murakami (2008) demonstrated palladium-catalyzed reactions of cyclobutanones with aryl bromides to produce arylated benzolactones, showcasing a method for carbon-carbon bond cleavage and formation. This points to the potential for catalytic applications in modifying the structure of cyclobutanones (Matsuda, Shigeno, & Murakami, 2008).

Cycloisomerization Processes : The gold-catalyzed cycloisomerization of ene-ynamides to cyclobutanones or methanopyrrolidine subunits by Couty, Meyer, and Cossy (2009) provides a method for achieving high diastereoselectivities in the synthesis of complex cyclobutane derivatives. This research could offer a pathway to the synthesis of compounds containing cyclobutanone units and highlights the importance of catalyst choice in directing reaction outcomes (Couty, Meyer, & Cossy, 2009).

Material Science and Coordination Chemistry

- Coordination Polymers and Luminescence Sensing : A study by Hu et al. (2015) on a Zn(II) coordination polymer demonstrates its photocycloaddition product's ability for selective luminescence sensing of iron(III) ions and dye absorption. Such materials science applications reveal the potential of cyclobutane derivatives in constructing functional materials with specific sensing and adsorption capabilities (Hu et al., 2015).

Safety and Hazards

properties

IUPAC Name |

2-(4-bromothiophen-3-yl)cyclobutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrOS/c9-7-4-11-3-6(7)5-1-2-8(5)10/h3-5H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOGMNKCJQJXPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1C2=CSC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2952894.png)

![1,6,7,8-tetramethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2952901.png)

![6-(Isopropylthio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2952902.png)

![2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2952905.png)